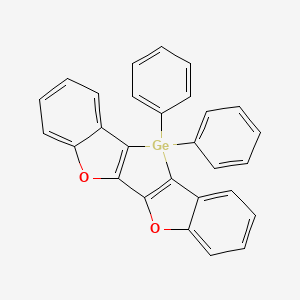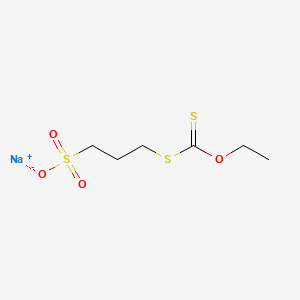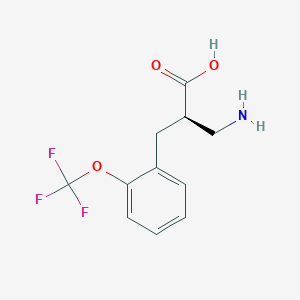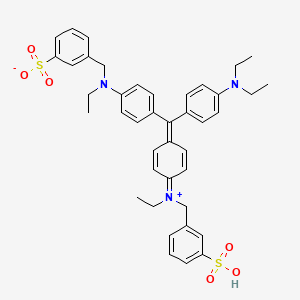
3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is often used as a dye due to its intense coloration and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate typically involves a multi-step process:
Formation of the Core Structure: The initial step involves the formation of the cyclohexa-2,5-dien-1-ylidene core. This is achieved through a condensation reaction between 4-(diethylamino)benzaldehyde and 4-(ethyl(3-sulfobenzyl)amino)benzaldehyde in the presence of a base such as sodium hydroxide.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the diethylamino and ethyl(3-sulfobenzyl)amino groups onto the core structure.
Final Assembly:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and ethyl(3-sulfobenzyl)amino groups.
Reduction: Reduction reactions can target the cyclohexa-2,5-dien-1-ylidene core, leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy. Its stable color properties make it ideal for tracking and identifying different substances.
Biology
In biological research, the compound is used as a staining agent for cells and tissues. Its ability to bind to specific biological molecules allows researchers to visualize cellular structures and processes.
Medicine
In medicine, the compound has potential applications in diagnostic imaging and as a therapeutic agent. Its unique chemical properties enable it to interact with biological targets in specific ways, making it useful for certain medical applications.
Industry
In the industrial sector, the compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it a valuable component in various products, including textiles and inks.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it can bind to proteins and nucleic acids, altering their function and enabling visualization. The pathways involved often include binding to aromatic residues and forming stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another dye with similar applications but different chemical structure.
Crystal Violet: Used in similar staining applications but has different molecular targets.
Safranin: Another biological stain with distinct properties and uses.
Uniqueness
What sets 3-(((4-((4-(Diethylamino)phenyl)(4-(ethyl(3-sulfobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)ammonio)methyl)benzenesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its stability, vibrant color, and ability to form stable complexes with various molecules make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
25460-30-4 |
|---|---|
Formule moléculaire |
C41H45N3O6S2 |
Poids moléculaire |
739.9 g/mol |
Nom IUPAC |
3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C41H45N3O6S2/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50) |
Clé InChI |
BTWMAWYAYFSBNC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


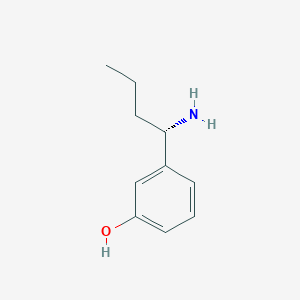

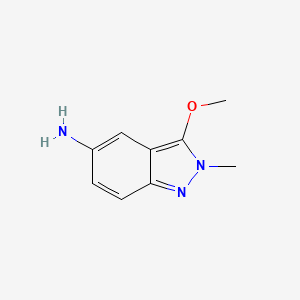

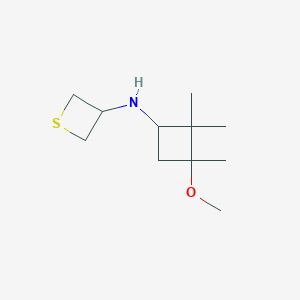




![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
